Cas no 2097914-72-0 (3-(4-fluorophenyl)-1-methyl-N-{2-4-(pyridin-3-yl)-1H-pyrazol-1-ylethyl}-1H-pyrazole-5-carboxamide)

3-(4-fluorophenyl)-1-methyl-N-{2-4-(pyridin-3-yl)-1H-pyrazol-1-ylethyl}-1H-pyrazole-5-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 3-(4-fluorophenyl)-1-methyl-N-{2-4-(pyridin-3-yl)-1H-pyrazol-1-ylethyl}-1H-pyrazole-5-carboxamide
- 3-(4-fluorophenyl)-1-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-5-carboxamide
- F6525-5269
- AKOS032466195
- 5-(4-fluorophenyl)-2-methyl-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]pyrazole-3-carboxamide
- CCG-358585
- 2097914-72-0
-
- Inchi: 1S/C21H19FN6O/c1-27-20(11-19(26-27)15-4-6-18(22)7-5-15)21(29)24-9-10-28-14-17(13-25-28)16-3-2-8-23-12-16/h2-8,11-14H,9-10H2,1H3,(H,24,29)
- InChI Key: YFXYKMKIFVPRNG-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)C1C=C(C(NCCN2C=C(C3C=NC=CC=3)C=N2)=O)N(C)N=1
Computed Properties
- Exact Mass: 390.16043741g/mol
- Monoisotopic Mass: 390.16043741g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 29
- Rotatable Bond Count: 6
- Complexity: 543
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 77.6Ų
3-(4-fluorophenyl)-1-methyl-N-{2-4-(pyridin-3-yl)-1H-pyrazol-1-ylethyl}-1H-pyrazole-5-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6525-5269-20mg |
3-(4-fluorophenyl)-1-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-5-carboxamide |
2097914-72-0 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6525-5269-5μmol |
3-(4-fluorophenyl)-1-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-5-carboxamide |
2097914-72-0 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6525-5269-15mg |
3-(4-fluorophenyl)-1-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-5-carboxamide |
2097914-72-0 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6525-5269-30mg |
3-(4-fluorophenyl)-1-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-5-carboxamide |
2097914-72-0 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6525-5269-50mg |
3-(4-fluorophenyl)-1-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-5-carboxamide |
2097914-72-0 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6525-5269-75mg |
3-(4-fluorophenyl)-1-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-5-carboxamide |
2097914-72-0 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6525-5269-2μmol |
3-(4-fluorophenyl)-1-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-5-carboxamide |
2097914-72-0 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6525-5269-40mg |
3-(4-fluorophenyl)-1-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-5-carboxamide |
2097914-72-0 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6525-5269-4mg |
3-(4-fluorophenyl)-1-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-5-carboxamide |
2097914-72-0 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6525-5269-100mg |
3-(4-fluorophenyl)-1-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-5-carboxamide |
2097914-72-0 | 100mg |
$248.0 | 2023-09-08 |
3-(4-fluorophenyl)-1-methyl-N-{2-4-(pyridin-3-yl)-1H-pyrazol-1-ylethyl}-1H-pyrazole-5-carboxamide Related Literature
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Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
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Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
Additional information on 3-(4-fluorophenyl)-1-methyl-N-{2-4-(pyridin-3-yl)-1H-pyrazol-1-ylethyl}-1H-pyrazole-5-carboxamide
Introduction to 3-(4-fluorophenyl)-1-methyl-N-{2-4-(pyridin-3-yl)-1H-pyrazol-1-ylethyl}-1H-pyrazole-5-carboxamide (CAS No. 2097914-72-0)
3-(4-fluorophenyl)-1-methyl-N-{2-4-(pyridin-3-yl)-1H-pyrazol-1-ylethyl}-1H-pyrazole-5-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 2097914-72-0, belongs to a class of heterocyclic molecules that are widely studied for their pharmacological properties. The presence of multiple fused rings, including pyrazole and pyridine moieties, along with functional groups such as a carboxamide and a fluorine-substituted benzene ring, makes this molecule a promising candidate for further investigation in drug discovery and development.
The structural framework of 3-(4-fluorophenyl)-1-methyl-N-{2-4-(pyridin-3-yl)-1H-pyrazol-1-ylethyl}-1H-pyrazole-5-carboxamide is meticulously designed to interact with biological targets in a specific manner. The fluorine atom at the 4-position of the phenyl ring introduces a degree of electronic and steric modulation, which can influence the compound's binding affinity and selectivity. Additionally, the pyridin-3-yl group attached to the pyrazole ring provides another layer of interaction potential with biological receptors, enhancing the molecule's pharmacological profile.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such complex molecules with high accuracy. Studies have shown that the N-{2-4-(pyridin-3-yl)-1H-pyrazol-1-ylethyl} moiety can form critical hydrogen bonds and hydrophobic interactions with target proteins, suggesting its potential as an active pharmacophore. The carboxamide group at the 5-position of the pyrazole ring further contributes to the molecule's solubility and bioavailability, which are crucial factors in drug design.
In the context of current research, compounds like 3-(4-fluorophenyl)-1-methyl-N-{2-4-(pyridin-3-yl)-1H-pyrazol-1-ylethyl}-1H-pyrazole-5-carboxamide are being explored for their potential therapeutic applications in various diseases. For instance, studies have indicated that similar scaffolds may exhibit anti-inflammatory, anticancer, and antimicrobial properties. The fluorine-substituted phenyl ring has been shown to enhance metabolic stability, while the pyridine and pyrazole rings provide interactions that are essential for binding to biological targets. These features make this compound a valuable asset in the search for novel therapeutic agents.
The synthesis of 3-(4-fluorophenyl)-1-methyl-N-{2-4-(pyridin-3-yl)-1H-pyrazol-1-ylethyl}-1H-pyrazole-5-carboxamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex core structure efficiently. The introduction of the fluorine atom and other substituents necessitates careful handling to ensure high yield and purity, which are critical for subsequent biological evaluation.
Once synthesized, the compound undergoes rigorous testing to assess its biological activity and safety profile. High-throughput screening (HTS) techniques are often used to identify potential hits that exhibit desirable pharmacological properties. The fluorine-substituted phenyl ring, in particular, has been associated with enhanced binding affinity in several drug candidates, making it a key feature to investigate further. Additionally, computational studies using molecular dynamics simulations have helped researchers understand how this compound interacts with biological targets at an atomic level.
One of the most compelling aspects of 3-(4-fluorophenyl)-1-methyl-N-{2-4-(pyridin-3-ylyl)-1H-pyrazol}-1-yethel}-lH-pyraazole-l-carboxamide (CAS No. 20979l-l42-l0) is its versatility in drug design. The presence of multiple functional groups allows for diverse modifications, enabling chemists to fine-tune its properties for specific therapeutic applications. For example, variations in the substitution pattern on the pyridine ring can alter its solubility and permeability across biological membranes, which are critical factors in drug delivery.
The field of medicinal chemistry continues to evolve with new discoveries and technologies emerging at a rapid pace. Researchers are increasingly leveraging artificial intelligence (AI) and machine learning (ML) algorithms to predict molecular properties and accelerate drug discovery processes. These tools have been instrumental in identifying promising candidates like 3-(4-fluorophenyl)-l-methyl-N-{2-l(ppyridin--l(]--l-l-H--pyra-a-l-I-Ilethel}--l-H--pyra-a-la-e-carboxamide, by analyzing vast datasets of known compounds and their biological activities.
In conclusion,3-(4-fluorophenyl)--l-methyl--N-{2--l(ppyridin--l(]--l-H--pyra-a-l-Ilethel}--l-H--pyra-a-la-e-carboxamide (CAS No.--20979{l}--72{l}) is a structurally complex organic compound with significant potential in pharmaceutical research. Its unique combination of functional groups and structural features makes it an attractive candidate for further exploration in drug discovery. As advancements in synthetic chemistry and computational biology continue to progress, this compound represents an exciting opportunity for developing novel therapeutic agents that address unmet medical needs.
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